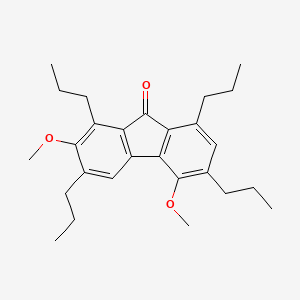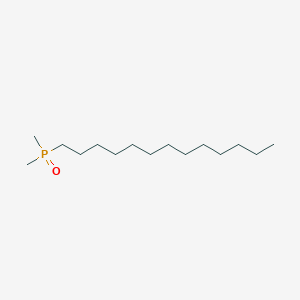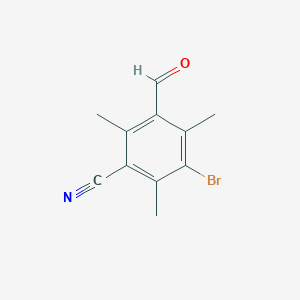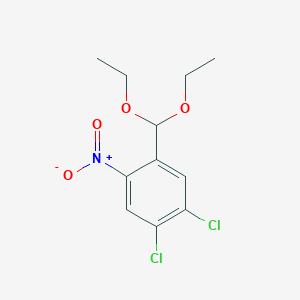
Agn-PC-0nener
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Agn-PC-0nener” is a hypothetical chemical compound that has garnered interest due to its unique properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-0nener” involves multiple steps, starting with the preparation of its precursor molecules. The initial step typically involves the reaction of silver nitrate with a suitable organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 50-70°C. The resulting intermediate is then subjected to further reactions, including reduction and cyclization, to form the final compound.
Industrial Production Methods
On an industrial scale, the production of “this compound” involves the use of large-scale reactors and continuous flow processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Agn-PC-0nener” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl halides
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
“Agn-PC-0nener” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: In biological research, “this compound” is used as a probe to study cellular processes and interactions due to its unique fluorescence properties.
Industry: In industrial applications, “this compound” is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of “Agn-PC-0nener” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism of action depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to “Agn-PC-0nener” include:
Silver nanoparticles: Known for their antimicrobial properties and applications in nanomedicine.
Silver nanowires: Used in flexible electronics and optoelectronic devices.
Silver complexes: Employed as catalysts in various chemical reactions.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique molecular structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse functionalities
Eigenschaften
CAS-Nummer |
234765-08-3 |
|---|---|
Molekularformel |
C27H36O3 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2,5-dimethoxy-1,3,6,8-tetrapropylfluoren-9-one |
InChI |
InChI=1S/C27H36O3/c1-7-11-17-15-18(12-8-2)27(30-6)24-21-16-19(13-9-3)26(29-5)20(14-10-4)23(21)25(28)22(17)24/h15-16H,7-14H2,1-6H3 |
InChI-Schlüssel |
YGYRFKFDKDMJEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC)CCC)OC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)

![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)





